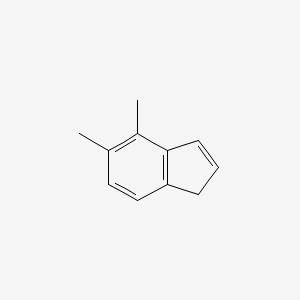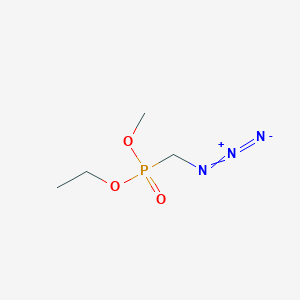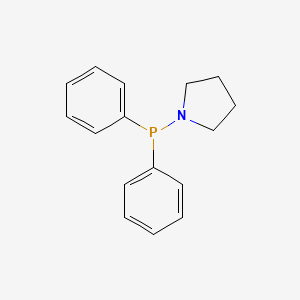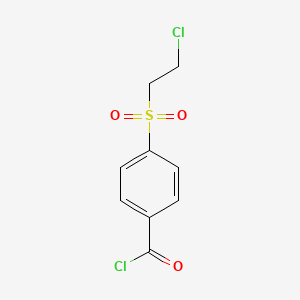
4-(2-Chloroethanesulfonyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethanesulfonyl)benzoyl chloride is an organochlorine compound characterized by the presence of both a benzoyl chloride and a chloroethanesulfonyl group. This compound is notable for its reactivity and utility in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethanesulfonyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene and may require a catalyst to facilitate the process .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloroethanesulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the benzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Friedel-Crafts Acylation: This reaction often requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted benzoyl derivatives.
Acylation Reactions: Products are typically aromatic ketones with the benzoyl group attached to the aromatic ring.
Scientific Research Applications
4-(2-Chloroethanesulfonyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethanesulfonyl)benzoyl chloride involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is primarily due to the presence of the chloroethanesulfonyl and benzoyl chloride groups, which are highly reactive towards nucleophiles .
Comparison with Similar Compounds
- 2-Chloroethanesulfonyl chloride
- Benzoyl chloride
- Methanesulfonyl chloride
- Cyclohexanesulfonyl chloride
Comparison: 4-(2-Chloroethanesulfonyl)benzoyl chloride is unique due to the combination of both the benzoyl and chloroethanesulfonyl groups, which impart distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications due to its dual functional groups .
Properties
CAS No. |
7185-00-4 |
|---|---|
Molecular Formula |
C9H8Cl2O3S |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
4-(2-chloroethylsulfonyl)benzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c10-5-6-15(13,14)8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2 |
InChI Key |
LIFQHEOXAVQTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
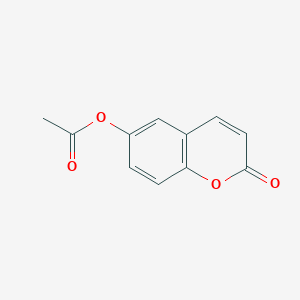
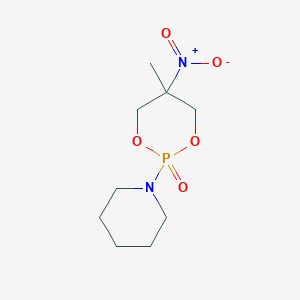


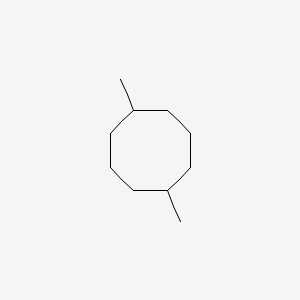
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
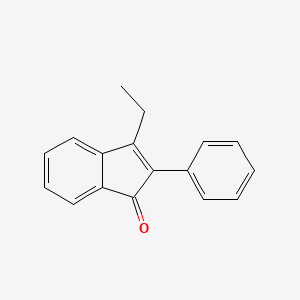
![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
